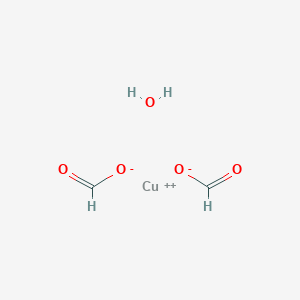
Formiato de cobre(II) hidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) formate hydrate, also known as cupric formate hydrate, is a chemical compound with the formula (HCO2)2Cu · xH2O. It is a blue crystalline solid that is highly soluble in water and slightly soluble in alcohol. This compound is often used in various chemical and industrial applications due to its unique properties.
Aplicaciones Científicas De Investigación
Copper(II) formate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other copper compounds and as a catalyst in organic reactions.
Biology: Employed in studies involving copper’s role in biological systems and its interaction with biomolecules.
Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.
Industry: Utilized in the production of copper-based catalysts, as an antibacterial agent in the treatment of cellulose, and in solar energy applications.
Mecanismo De Acción
Target of Action
Copper(II) formate hydrate primarily targets alkaline surfaces . These surfaces transform formaldehyde directly into formate, which is a key process in the action of this compound . The compound also interacts with Cu(II) ions , forming a two-dimensional distorted triangular-lattice magnetic network .
Mode of Action
Copper(II) formate hydrate forms a unique layered structure held by interlayer weak axial Cu-O formate bonds and O-H water ⋯O formate hydrogen bonds . The Cu(II) ions are connected by anti-anti formates via short basal Cu-O bonds . This structure remains unchanged until dehydration occurs, which produces the layered anhydrous β-Cu(HCOO)2 .
Biochemical Pathways
It’s known that the compound plays a role in the formation of formates on alkaline surfaces, such as in glass-induced metal corrosion (gim) or calcium carbonate degradation .
Pharmacokinetics
It’s known that the compound can be prepared by hydrolysis of formate ions in concentrated aqueous solutions of copper formate . This suggests that the compound may have some solubility in water, which could impact its bioavailability.
Result of Action
The result of Copper(II) formate hydrate’s action is the formation of a two-dimensional distorted triangular-lattice magnetic network of Cu(II) ions . This network exhibits a global spin-canted antiferromagnetism with the Néel temperature of 32.1 K .
Action Environment
Environmental factors can influence the action of Copper(II) formate hydrate. For instance, the compound’s action is often related to alkaline surfaces, which can transform formaldehyde directly into formate . Additionally, the compound’s structure remains unchanged until dehydration occurs, suggesting that the presence of water can influence its stability .
Análisis Bioquímico
Biochemical Properties
Copper(II) formate hydrate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to have antibacterial properties, which are believed to be due to its interaction with bacterial cell membranes
Cellular Effects
The effects of Copper(II) formate hydrate on cells and cellular processes are complex and multifaceted. It has been shown to have strong antibacterial properties, which suggests that it can influence cell function
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and possible enzyme inhibition or activation
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper(II) formate hydrate can change over time
Metabolic Pathways
Copper(II) formate hydrate may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(II) formate hydrate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with formic acid. The reaction typically occurs at room temperature and results in the formation of the hydrated form of copper(II) formate.
Industrial Production Methods: In industrial settings, copper(II) formate hydrate is produced by reacting copper(II) carbonate with formic acid. The reaction is carried out in aqueous solution, and the product is then crystallized and dried to obtain the hydrated form. The reaction can be represented as follows:
CuCO3+2HCOOH→Cu(HCOO)2+H2O+CO2
Análisis De Reacciones Químicas
Types of Reactions: Copper(II) formate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) oxide and carbon dioxide.
Reduction: It can be reduced to copper(I) formate or elemental copper under specific conditions.
Substitution: It can participate in substitution reactions where the formate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen or an oxidizing agent.
Reduction: Often requires a reducing agent such as hydrogen gas or a metal like zinc.
Substitution: Involves the use of various ligands and appropriate solvents.
Major Products Formed:
Oxidation: Copper(II) oxide and carbon dioxide.
Reduction: Copper(I) formate or elemental copper.
Substitution: Various copper complexes depending on the ligands used.
Comparación Con Compuestos Similares
Copper(II) formate hydrate can be compared with other metal formates such as:
- Sodium formate (Na(HCOO))
- Potassium formate (K(HCOO))
- Calcium formate (Ca(HCOO)2)
Uniqueness: Copper(II) formate hydrate is unique due to its specific redox properties and its ability to form stable complexes with various ligands. Unlike sodium and potassium formates, which are primarily used as de-icing agents and in the leather industry, copper(II) formate hydrate has significant applications in catalysis and antimicrobial treatments.
Propiedades
IUPAC Name |
copper;diformate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Cu.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2/q;;+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHDJXFJXJZYGO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].O.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4CuO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
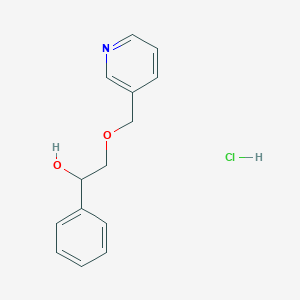

![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)

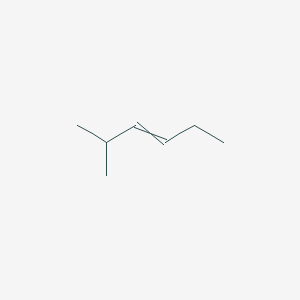

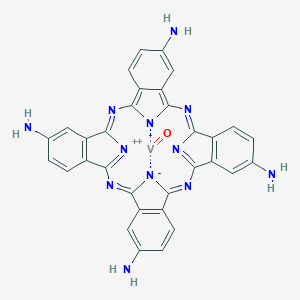
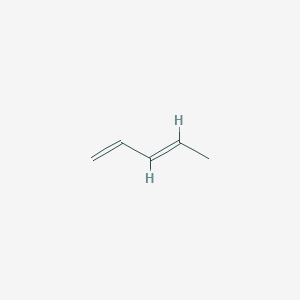
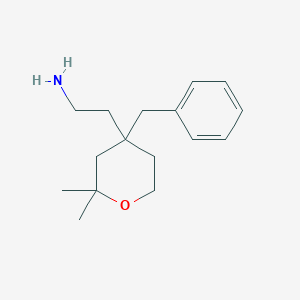
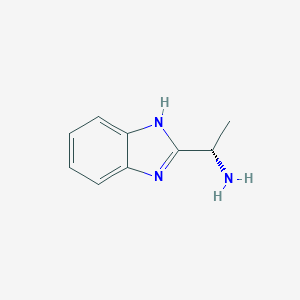
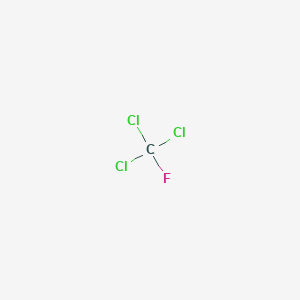

![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)
